molecular formula C12H20N2O2 B7016527 N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide

Cat. No.: B7016527
M. Wt: 224.30 g/mol
InChI Key: XCIIJGPCIZEZTG-JTQLQIEISA-N
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Description

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring and a hydroxyalkyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-9(2)7-10(8-15)13-12(16)11-5-4-6-14(11)3/h4-6,9-10,15H,7-8H2,1-3H3,(H,13,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIIJGPCIZEZTG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)C1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)C1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Hydroxyalkyl Side Chain: The hydroxyalkyl side chain can be introduced via an aldol reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the carboxylic acid derivative of the pyrrole with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The hydroxyalkyl side chain and the pyrrole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
  • Indole derivatives
  • Pyrrole derivatives

Uniqueness

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide is unique due to its specific combination of a hydroxyalkyl side chain and a pyrrole ring This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds

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